
2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The exact structure of “2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” would require more specific information or computational chemistry techniques to determine.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific substituents attached to the thiophene ring . Without more specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Thiophene derivatives are generally utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties and can be used as a lead compound for the development of new antibiotics and antifungal agents. It has also been found to have potential anticancer activity and can be used for the development of new chemotherapeutic agents. In addition, this compound has been found to have potential applications in the field of neuroscience and can be used for the development of new drugs for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is not fully understood. However, it has been found to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to modulate the activity of neurotransmitters in the brain, which may explain its potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide in lab experiments include its potential applications in various fields of research, its high yield and purity, and its relatively low cost. However, there are also limitations to using this compound in lab experiments. These include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide. These include further studies on its mechanism of action, the development of new antibiotics and antifungal agents based on this compound, the development of new chemotherapeutic agents for the treatment of cancer, and the development of new drugs for the treatment of neurological disorders. In addition, further studies on the toxicity and safety of this compound are needed to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple and yields a pure compound that can be used for further research. Its mechanism of action is not fully understood, but it has been found to have antibacterial and antifungal properties, potential anticancer activity, and potential applications in the field of neuroscience. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapies based on its properties.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves a series of chemical reactions. The first step involves the reaction of cyclopropylamine with thiophene-2-carboxaldehyde to form N-(cyclopropyl)thiophene-2-carboxamide. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form this compound. The final compound is obtained in good yield and purity and can be used for further research.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-13(8-10-3-4-10)15-14(11-5-7-17-9-11)12-2-1-6-18-12/h1-2,5-7,9-10,14H,3-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEPYJBVWNDBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)
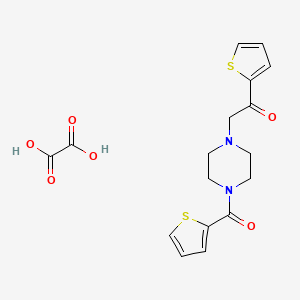
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)
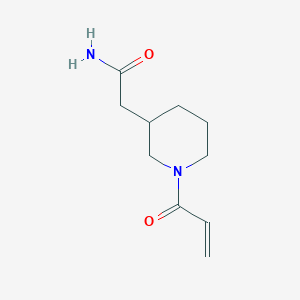

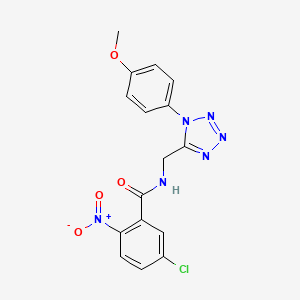
![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
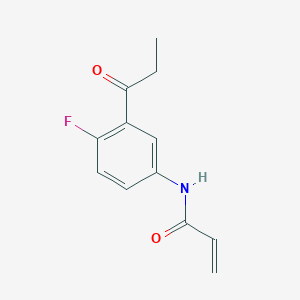
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
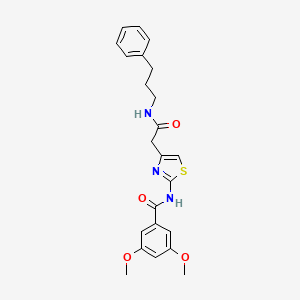
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)